molecular formula C26H20N4O5S B2642546 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034400-01-4

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2642546
CAS RN: 2034400-01-4
M. Wt: 500.53
InChI Key: NYRPAERCPYFSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” is a novel azolidine compound . It has been identified as a potential antibacterial agent .


Molecular Structure Analysis

The molecular structure of this compound involves a central thiazolidine ring, which is essentially planar . This ring forms a dihedral angle with the methoxy-substituted benzene ring and the 1,3-benzodioxole ring .

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant antimicrobial efficacy against various bacterial and fungal strains. Compounds synthesized with a quinazolinone backbone, including modifications that introduce oxadiazole and other heterocyclic moieties, have shown better antibacterial than antifungal activities in some cases, with styryl moiety at the second position of 4(3H) quinazolinone marginally increasing biological activity (V. Gupta et al., 2008). Novel derivatives with specific substituents have been found to exhibit potent in vitro antimicrobial activity, indicating the importance of structural modifications in enhancing efficacy (M. Mohamed et al., 2010).

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory properties of quinazolinone derivatives have been a subject of research, with several compounds showing potential therapeutic effects. Some newly synthesized 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have been found to possess potent analgesic and anti-inflammatory activities, indicating their potential for development into therapeutic agents (D. Dewangan et al., 2016).

Anticancer Activity

Quinazolinone derivatives have also been evaluated for their anticancer potential. Various derivatives have been synthesized and tested against different cancer cell lines, with some compounds showing promising anticancer activities. The structure-activity relationship studies suggest that specific modifications in the quinazolinone core can enhance its anticancer efficacy (Salahuddin et al., 2014).

Other Pharmacological Activities

Quinazolinone derivatives have been studied for a range of other pharmacological activities, including antitubercular, anti-inflammatory, and nematocidal activities. These studies highlight the versatility of quinazolinone and its derivatives as a scaffold for developing novel therapeutic agents with diverse biological activities (N. Nagaladinne et al., 2020).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5S/c1-32-18-9-7-17(8-10-18)24-28-23(35-29-24)14-36-26-27-20-5-3-2-4-19(20)25(31)30(26)13-16-6-11-21-22(12-16)34-15-33-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRPAERCPYFSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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